Siponimod

S1P Receptor Agonist Receptor Selectivity Multiple Sclerosis

Siponimod (BAF312) is a second-generation, orally bioavailable S1P receptor modulator with high selectivity for S1P1 and S1P5 subtypes. Unlike fingolimod, it requires no phosphorylation for activation and harbors no active metabolites. Its metabolism uniquely depends on CYP2C9, mandating pre-treatment genotyping—making it the gold standard for pharmacogenomic research. With a distinct CNS/blood exposure ratio (~6-7) and a pronounced lymphopenia profile, siponimod enables precise dissection of peripheral immunomodulation versus central target engagement in MS models. Choose siponimod for studies demanding defined receptor pharmacology and predictable pharmacokinetics.

Molecular Formula C29H35F3N2O3
Molecular Weight 516.6 g/mol
CAS No. 1230487-85-0
Cat. No. B560413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSiponimod
CAS1230487-85-0
SynonymsBAF-312;  BAF 312;  BAF312;  Siponimod; (E)-1-(4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzyl)azetidine-3-carboxylic acid
Molecular FormulaC29H35F3N2O3
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O
InChIInChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19+
InChIKeyKIHYPELVXPAIDH-HNSNBQBZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Siponimod (CAS 1230487-85-0) Procurement Overview: Next-Generation S1P Receptor Modulator for Multiple Sclerosis Research


Siponimod (BAF312) is a second-generation, orally bioavailable sphingosine-1-phosphate (S1P) receptor modulator that selectively targets the S1P1 and S1P5 receptor subtypes . It is a small molecule that belongs to a distinct chemical class from first-generation agents like fingolimod [1]. Unlike fingolimod, siponimod does not require phosphorylation for activation and does not rely on active metabolites to exert its pharmacological effects [2]. The compound has been approved by the FDA for the treatment of relapsing forms of multiple sclerosis (MS), including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease [3]. Its procurement is often driven by research focused on CNS-penetrant therapies with defined receptor selectivity and predictable pharmacokinetic profiles.

Why Generic S1P Modulator Substitution Is Not Equivalent to Siponimod (CAS 1230487-85-0)


Within the S1P receptor modulator class, simple substitution is precluded by critical differences in receptor subtype selectivity, metabolism, and pharmacokinetic profiles that directly impact safety and dosing. Siponimod's selective engagement of S1P1 and S1P5 receptors, as opposed to the broader activity of fingolimod or the narrower S1P1-only activity of ponesimod, dictates a distinct profile of potential adverse effects, particularly cardiac events and macular edema [1]. Furthermore, siponimod's metabolism is uniquely dependent on the highly polymorphic CYP2C9 enzyme, which mandates pre-treatment genotyping and genotype-guided dosing to mitigate the risk of toxicity from elevated plasma exposure in poor metabolizers [2]. This pharmacogenomic requirement, along with its intermediate half-life (~30 hours) compared to the extended half-life of fingolimod (~200 hours) [3], makes siponimod a non-interchangeable entity for both clinical and research applications, where precise control over exposure and pharmacodynamics is essential.

Quantitative Differentiators for Siponimod (CAS 1230487-85-0) vs. Comparator S1P Modulators


Receptor Selectivity Profile: Siponimod vs. Fingolimod, Ozanimod, and Ponesimod

Siponimod (BAF312) demonstrates a distinct receptor selectivity profile compared to other S1P modulators. It is a potent agonist for S1P1 (EC50 = 0.39 nM) and S1P5 (EC50 = 0.98 nM) receptors, with >1000-fold selectivity over S1P2, S1P3, and S1P4 receptors . In contrast, fingolimod is a pan-agonist with activity at S1P1, S1P3, S1P4, and S1P5 [1]. Ozanimod is also selective for S1P1 (EC50 ~ 1 nM) and S1P5 (EC50 = 11 nM), but with lower potency at S1P5 . Ponesimod is selective for S1P1 only [1].

S1P Receptor Agonist Receptor Selectivity Multiple Sclerosis Immunomodulation

Head-to-Head Comparison of Lymphopenia Profiles: Siponimod vs. Ozanimod, Ponesimod, and Fingolimod

A multicenter, retrospective real-world study (n=191) directly compared the degree of lymphopenia induced by S1P modulators. At 1 month (T1), the mean lymphocyte count was significantly lower in patients receiving siponimod compared to those receiving ozanimod (p<0.001) and ponesimod (p=0.006) [1]. The proportion of patients with severe lymphopenia (Grade 3-4) was significantly higher for siponimod compared to ponesimod (p=0.001) and ozanimod (p=0.0001) at the same time point [1].

Lymphopenia Immunosuppression Multiple Sclerosis Real-World Evidence Safety Profile

CYP2C9 Genotype-Guided Dosing: A Unique Procurement Consideration for Siponimod

Siponimod's metabolism is primarily dependent on the polymorphic CYP2C9 enzyme, a feature that distinguishes it from other S1P modulators which are not subject to such stringent genotype-guided dosing [1]. A pharmacokinetic study demonstrated that a single 0.25 mg dose of siponimod resulted in ~2-fold higher exposure (AUC) in CYP2C9*2/*3 intermediate metabolizers and ~4-fold higher exposure in CYP2C9*3/*3 poor metabolizers compared to wild-type (*1/*1) extensive metabolizers [2]. Consequently, the FDA label recommends a 1 mg daily maintenance dose for intermediate metabolizers and contraindicates use in poor metabolizers [3].

Pharmacogenomics CYP2C9 Drug Metabolism Precision Medicine Safety Pharmacology

Differential CNS Penetration and Exposure Ratio: Siponimod vs. Fingolimod

Preclinical studies comparing the CNS-to-blood drug exposure ratio (CNS/bloodDER) have revealed a key differentiator. In an experimental autoimmune encephalomyelitis (EAE) mouse model, siponimod treatment resulted in a CNS/bloodDER of approximately 6-7, whereas fingolimod-phosphate (the active moiety) demonstrated a markedly higher ratio of 20-30 [1]. The researchers hypothesize that an optimal CNS/bloodDER of 6-7 for siponimod is critical for concomitant efficacy in both peripheral and CNS compartments, while the much higher ratio for fingolimod-phosphate may lead to supramaximal CNS exposure and a loss of neuroprotective effects [1].

Blood-Brain Barrier CNS Penetration Neuropharmacology Multiple Sclerosis Pharmacokinetics

Optimal Research and Procurement Applications for Siponimod (CAS 1230487-85-0) Based on Differentiated Evidence


Investigating S1P1/S1P5-Specific Pharmacology and CNS Neuroprotection

Given its high selectivity for S1P1 and S1P5 over other S1P receptors , siponimod is the optimal choice for studies designed to dissect the specific contribution of these two receptor subtypes to both peripheral immunomodulation and direct CNS effects. This is particularly relevant for models of multiple sclerosis where S1P5-mediated pro-remyelination and S1P1-mediated anti-inflammatory glial effects are key outcomes of interest, allowing researchers to avoid confounding effects from S1P3 and S1P4 agonism.

Pharmacogenomics Research Focused on CYP2C9 Polymorphism Impact on Drug Metabolism and Response

Siponimod is uniquely suited as a model compound for pharmacogenomic studies investigating the real-world impact of CYP2C9 genetic variants on drug exposure, safety, and efficacy [1]. Its well-characterized, ~2- to 4-fold increase in exposure in individuals with reduced-function alleles [2] provides a robust, quantitative framework for developing and validating precision dosing algorithms and for exploring the relationship between genotype, pharmacokinetics, and pharmacodynamics in both preclinical and clinical research settings.

Comparative CNS Exposure and Neuroinflammatory Disease Modeling

Siponimod's differentiated CNS/blood drug exposure ratio (CNS/bloodDER of ~6-7) compared to other S1P modulators like fingolimod (CNS/bloodDER of 20-30) [3] makes it a critical comparator for studies aiming to define the optimal therapeutic window for CNS-penetrant therapies. It is the preferred agent for research in progressive MS models and other neurodegenerative conditions where achieving a specific balance between peripheral immune modulation and central target engagement is hypothesized to be critical for efficacy.

Studies Evaluating Differential Safety Profiles of S1P Modulators

The distinct lymphopenia profile of siponimod, which is more pronounced than that of ozanimod and ponesimod in real-world studies [4], makes it an essential compound for comparative safety research. Studies designed to investigate the mechanisms, clinical consequences, and management of drug-induced lymphopenia and associated infection risk would benefit from including siponimod as a key comparator to understand the full spectrum of S1P modulator-induced immunosuppression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Siponimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.